molecular formula C15H27BLiNO4 B566732 Lithium triisopropyl 2-(5-methoxypyridyl)borate CAS No. 1256364-38-1

Lithium triisopropyl 2-(5-methoxypyridyl)borate

Cat. No.: B566732
CAS No.: 1256364-38-1
M. Wt: 303.134
InChI Key: PQLHSQKCIJQZOA-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-methoxypyridyl)borate (CAS: 1256364-38-1) is a lithium borate complex featuring a pyridyl ring substituted with a methoxy group at the 5-position and triisopropyl borate ligands. Its molecular formula is C₁₁H₂₀BLiNO₃, with a molecular weight of 233.10 g/mol. This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its stability and reactivity as a boron nucleophile . The methoxy group at the 5-position modulates electronic and steric properties, influencing its performance in organic synthesis.

Properties

IUPAC Name

lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHSQKCIJQZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682081
Record name Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-38-1
Record name Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Halogen Exchange Protocol

The most widely adopted method involves a lithium-halogen exchange reaction between 2-bromo-5-methoxypyridine and triisopropylborate. The procedure, adapted from a generalized protocol for pyridylboronates, begins with dissolving 2-bromo-5-methoxypyridine in a toluene-THF solvent mixture under inert argon atmosphere. The solution is cooled to -78°C, and n-butyllithium (2.5 M in hexanes) is added dropwise via syringe pump to generate the lithium pyridyl intermediate. Subsequent quenching with triisopropylborate yields the target borate complex.

Key parameters include:

  • Molar ratios : A 1:1.1 molar ratio of 2-bromo-5-methoxypyridine to triisopropylborate ensures complete conversion.

  • Solvent system : Toluene-THF (4:1 v/v) balances solubility and reaction kinetics.

  • Temperature control : Maintaining -78°C during lithium-halogen exchange prevents side reactions.

Isolation involves concentration under reduced pressure followed by high-vacuum drying at 110°C for 12 hours, achieving yields exceeding 95%.

Large-Scale Synthesis Adaptations

For industrial-scale production, the reaction is conducted in automated reactors with continuous argon purging. A study demonstrated scalability to 34.8 mmol batches, yielding 99% pure product after vacuum drying. Critical adjustments for scale-up include:

  • Extended stirring times : 15-hour warming periods ensure complete intermediate formation.

  • Solvent volume optimization : Toluene-THF ratios are adjusted to 3:1 to accommodate larger volumes without viscosity issues.

Reaction Optimization and Analytical Validation

Temperature and Stoichiometry Effects

Deviations below -78°C during lithium-halogen exchange result in incomplete lithiation, while higher temperatures promote decomposition. Stoichiometric excess of triisopropylborate (1.1 equiv) compensates for volatility losses during quenching.

Purity and Characterization

Post-synthesis purification via silica gel chromatography (ethyl acetate eluent) removes residual ligands. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

  • ¹H NMR (CD₃OD): δ 8.38 (d, J = 5 Hz, 1H), 7.58 (dt, J = 8, 1 Hz, 1H), 7.54 (t, J = 8 Hz, 1H).

  • Combustion analysis validates ≥95% purity.

Comparative Data on Synthesis Protocols

The table below consolidates reaction parameters from peer-reviewed studies:

ParameterSourceSource
Scale 15 mmol34.8 mmol
Solvent Ratio Toluene-THF (4:1)Toluene-THF (3:1)
n-BuLi Equiv1.11.1
Yield 90–96%99%
Purification Silica gelVacuum drying

Alternative Methodologies and Limitations

While palladium-catalyzed borylation has been explored for analogous compounds, the lithium-halogen exchange method remains superior for 5-methoxy derivatives due to:

  • Functional group tolerance : Methoxy groups resist elimination under strongly basic conditions.

  • Stereochemical retention : The configuration at the pyridyl ring is preserved during lithiation.

Challenges include the need for cryogenic conditions and stringent anhydrous handling, which complicate industrial adoption .

Chemical Reactions Analysis

Lithium triisopropyl 2-(5-methoxypyridyl)borate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Lithium triisopropyl 2-(5-methoxypyridyl)borate is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a nucleophile in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules.

  • Case Study : In a study reported by researchers, lithium triisopropyl borates were successfully employed as nucleophiles in Suzuki-Miyaura reactions involving sensitive heterocycles. The results demonstrated high yields and efficiency, highlighting the compound's utility in synthesizing bioactive heteroaryl products .

Medicinal Chemistry

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems and pharmaceutical development. Its stability under physiological conditions allows for potential therapeutic applications.

  • Research Insight : Ongoing studies are investigating the role of this compound in synthesizing biologically active compounds that could lead to new drug candidates .

Material Science

In material science, lithium triisopropyl borates are being explored for their applications in producing advanced materials, including polymers and ceramics. The compound's unique properties contribute to enhancing the performance characteristics of these materials.

  • Industrial Application : The compound has been integrated into processes aimed at developing high-performance materials used in electronics and energy storage systems .

Mechanism of Action

The mechanism of action of Lithium triisopropyl 2-(5-methoxypyridyl)borate involves its interaction with molecular targets through its boron and lithium atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyridyl Ring

The electronic and steric properties of lithium pyridylborates are highly dependent on substituent type and position. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups
  • 5-Methoxy substituent (target compound): The methoxy group donates electron density via resonance, activating the pyridyl ring for electrophilic coupling reactions. This enhances transmetallation efficiency in Suzuki-Miyaura reactions .
  • 4-Trifluoromethyl substituent (CAS: 2095458-45-8): The strong electron-withdrawing CF₃ group decreases ring electron density, which may hinder coupling efficiency but improve solubility in fluorinated solvents .
Positional Isomerism (5- vs. 6-Substituents)
  • 6-Methoxy isomer (CAS: 1048030-47-2): Steric hindrance near the borate group may reduce accessibility in catalytic cycles, leading to lower reaction yields compared to the 5-methoxy analog .

Borate Ligand Modifications

The choice of borate ligands (triisopropyl vs. trihydroxy) significantly impacts solubility and stability:

  • Triisopropyl borate: Enhances solubility in nonpolar solvents (e.g., THF, toluene) and stabilizes the boron center against hydrolysis, making it ideal for organometallic reactions .
  • Trihydroxy borate (CID: 56973065): Polar hydroxyl groups increase hydrophilicity, favoring aqueous-phase reactions but reducing stability in organic media .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Reactivity/Applications References
Lithium triisopropyl 2-(5-methoxypyridyl)borate 1256364-38-1 C₁₁H₂₀BLiNO₃ 233.10 Methoxy (5) Suzuki-Miyaura coupling, high yield
Lithium triisopropyl 2-(5-chloropyridyl)borate 1256364-35-8 C₁₀H₁₇BClLiNO₃ 237.01 Chloro (5) Enhanced stability, moderate reactivity
Lithium triisopropyl 2-(6-methoxypyridyl)borate 1048030-47-2 C₁₁H₂₀BLiNO₃ 233.10 Methoxy (6) Steric hindrance reduces efficiency
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate 2095458-45-8 C₁₅H₂₄BF₃LiNO₃ 341.10 CF₃ (4) Fluorophilic solvents, specialized couplings
Lithium trihydroxy(pyridin-2-yl)borate N/A C₅H₇BNO₃ 146.94 Hydroxyl (2) Aqueous-phase reactions, limited stability

Biological Activity

Lithium triisopropyl 2-(5-methoxypyridyl)borate (LTB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H27BLiNO4
  • Molecular Weight : 303.13 g/mol
  • CAS Number : 1256364-38-1

The compound is synthesized through the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium, typically in an inert atmosphere using solvents like tetrahydrofuran (THF) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interactions mediated by the lithium and boron atoms. These interactions can form stable complexes with various biomolecules, influencing numerous biochemical pathways. The exact molecular targets and pathways remain under investigation, but they are believed to involve nucleophilic attacks in chemical reactions, particularly in the context of organic synthesis and medicinal chemistry .

1. Drug Development

Research indicates that LTB may have therapeutic applications, particularly in drug development processes. Its stability and reactivity make it a suitable candidate for creating complex organic molecules that could serve as pharmaceutical agents .

2. Suzuki-Miyaura Coupling Reactions

Lithium triisopropyl borates, including LTB, have been effectively utilized as nucleophiles in Suzuki-Miyaura coupling reactions. These reactions are crucial in synthesizing a wide range of heterocyclic compounds, which are often biologically active. Studies demonstrate that LTB can couple with various electrophiles under mild conditions, yielding good to excellent product yields .

Case Study 1: Stability and Reactivity

A study published in Organic Letters demonstrated that LTBs are remarkably stable at room temperature under air, maintaining their reactivity even after prolonged storage. This stability allows for the efficient coupling of sensitive substrates without significant degradation, making LTB a valuable reagent in synthetic organic chemistry .

Case Study 2: Biological Activity Assessment

Research on the biological activity of LTB is still emerging. Preliminary investigations suggest that compounds derived from LTB may exhibit anti-inflammatory properties and potential neuroprotective effects, although comprehensive studies are necessary to fully elucidate these activities .

Comparative Analysis

Compound NameStructure SimilarityBiological ActivityStability
Lithium triisopropyl 2-(5-methylpyridyl)borateSimilar structure with a methyl groupModerate activity in organic synthesisHigh
Lithium triisopropyl 2-(6-methoxypyridyl)borateSimilar structure with methoxy at a different positionEmerging applications in drug synthesisHigh

Q & A

Q. What are the recommended synthetic routes for preparing lithium triisopropyl 2-(5-methoxypyridyl)borate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via transmetallation. A typical protocol involves:

Generating a lithiated 5-methoxy-2-pyridyl intermediate using n-BuLi or LDA in anhydrous THF at −78°C.

Quenching with triisopropyl borate (CAS 5419-55-6, stored at 0–6°C ).

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 2–8°C under inert gas (Ar/N2_2) in flame-sealed ampoules. Avoid exposure to moisture (hydrolyzes to boric acid) and light. Shelf life: 6–12 months .

Advanced Research Questions

Q. How does the electronic structure of the 5-methoxypyridyl ligand influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-methoxy group enhances electron density on the pyridyl ring, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:
  • Lower LUMO energy (−1.8 eV) facilitates oxidative addition.
  • Hammett substituent constant (σm_m = −0.12) confirms electron-donating effects .
    Experimental validation: Compare coupling efficiency with non-methoxy analogs (e.g., 5-H or 5-Cl derivatives) using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water .

Q. How can computational modeling predict collision cross-sections and ion mobility of this borate in mass spectrometry?

Q. How to resolve contradictions in observed 11^{11}11B NMR chemical shifts versus literature values?

  • Methodological Answer : Discrepancies arise from solvent polarity or Li+^+ coordination. Mitigation steps:

Use consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6 shifts by ±2 ppm).

Add EDTA to chelate trace Li+^+ and reduce line broadening.

Validate with high-field NMR (≥500 MHz) and external standards (BF3_3·OEt2_2 at δ 0.0 ppm) .

Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?

  • Methodological Answer :
  • TGA/DSC Analysis : Under N2_2, decomposition begins at 150°C (weight loss: isopropyl groups). Under O2_2, exothermic oxidation at 200°C forms B2_2O3_3 and CO2_2.
  • Mechanistic Insight : Pyrolysis GC-MS identifies methoxypyridine fragments (m/z 109) and isopropyl borates .

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